利福平 N-4'-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Rifampicin N-4'-Oxide synthesis is not directly detailed in the available literature. However, synthesis methods for similar compounds often involve the oxidation of the parent molecule, Rifampicin, under controlled conditions to introduce the N-4' oxide functional group. Techniques such as electrochemical deposition have been used for related compounds, indicating potential pathways for synthesizing Rifampicin N-4'-Oxide through modification of existing protocols (S. Rastgar & S. Shahrokhian, 2014).

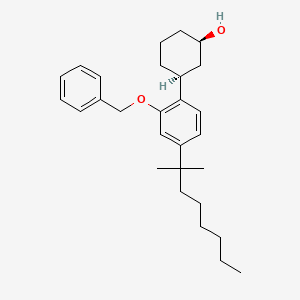

Molecular Structure Analysis

The molecular structure of Rifampicin N-4'-Oxide would include an oxidized N-4' position compared to its parent compound. This modification likely influences its binding and interaction with the bacterial RNA polymerase, the target of Rifampicin's antibiotic action. Structural analyses, such as X-ray crystallography or NMR, are essential to understand how this modification affects the drug's mechanism of action (E. Campbell et al., 2001).

Chemical Reactions and Properties

Rifampicin N-4'-Oxide's chemical reactions and properties might differ from those of Rifampicin due to the introduced oxide group. This could affect its solubility, stability, and reactivity. For instance, Rifampicin's electrochemical behavior has been studied, showing specific oxidation and reduction peaks, which could be altered in the N-4' oxide derivative, affecting its electrocatalytic and analytical applications (T. Gan et al., 2015).

Physical Properties Analysis

The physical properties of Rifampicin N-4'-Oxide, such as melting point, solubility, and crystallinity, are crucial for its formulation and therapeutic application. These properties can be significantly influenced by the molecular modification from Rifampicin. Techniques like differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) are typically employed to characterize these aspects (A. L. Ibiapino et al., 2014).

科学研究应用

电化学传感和分析

利福平,包括其 N-4'-氧化物形式,因其电化学性质而被广泛研究。这些特性被用于开发利福平检测传感器。例如,氢氧化镍纳米颗粒和还原氧化石墨烯纳米片已被用于利福平的电化学分析,增强了峰值电流并为快速的电子转移动力学提供了途径 (Rastgar & Shahrokhian, 2014)。此外,研究表明,各种纳米复合材料,如碳纳米管-氧化铁和银纳米颗粒锚定的 3D 还原氧化石墨烯,具有灵敏的电化学利福平传感潜力 (Bano 等,2020); (Zhang 等,2022).

药代动力学和药物相互作用研究

已经进行研究以了解利福平如何与其他药物相互作用以及它的整体药代动力学。例如,利福平对罗氟司特及其 N-氧化物形式药代动力学的影响一直是研究的主题,表明利福平如何改变其他药物的有效性和代谢 (Nassr 等,2009).

基于纳米颗粒的药物递送系统

利福平也一直是涉及基于纳米颗粒的药物递送系统的研究重点。例如,关于利福平负载的 N-(2-羟丙基) 甲基丙烯酰胺-聚乳酸纳米聚合物的研究证明了其对感染结核分枝杆菌的巨噬细胞的保护作用,表明更有效的药物递送机制的潜力 (Yang 等,2022).

药物分析中的纳米技术

利福平与各种纳米技术的相互作用用于药物分析和检测是另一个研究领域。涉及磁性氧化铁纳米颗粒及其在受控药物递送和传感技术中的应用的研究提供了药物监测和分析的创新方法的见解 (Kesavan 等,2018).

其他应用

利福平的其他研究应用包括对其免疫调节作用、与人肺上皮细胞的相互作用以及其在抑制细菌 RNA 聚合酶中的结构机制的研究,这些研究有助于理解其作为抗生素的主要用途之外的更广泛影响 (Yuhas 等,2008); (Campbell 等,2001).

安全和危害

未来方向

Rifampicin N-4’-Oxide is intended for use in laboratory tests only as specifically prescribed in the British Pharmacopoeia . More studies are needed to confirm whether doses achieving exposures higher than the current standard dosage could translate into faster sputum conversion, higher cure rates, lower relapse rates, and less mortality .

属性

CAS 编号 |

125833-03-6 |

|---|---|

产品名称 |

Rifampicin N-4'-Oxide |

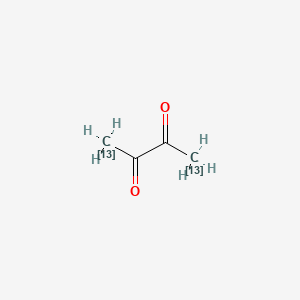

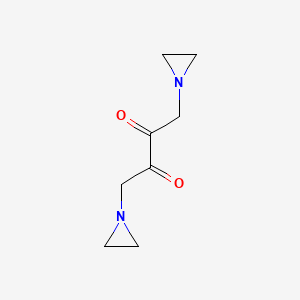

分子式 |

C₄₃H₅₈N₄O₁₃ |

分子量 |

838.94 |

同义词 |

3-[[(4-Methyl-4-oxido-1-piperazinyl)imino]methyl]rifamycin; 3-[[(4-methyl-1-piperazinyl)imino]methyl]rifamycin N-4’-Oxide; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。